2,5-dichloro-4-sulfanylphenol

Mercaptophenol synthesis Agrochemical intermediates Regioselective sulfurization

This 2,5-dichloro-4-sulfanylphenol (CAS 100606-86-8) is the definitive regioisomer for synthesis routes demanding precise 2,5-dichloro substitution—electronic and steric properties differ markedly from 2,6- or 3,5-dichloro variants. The dual chloro/sulfanyl motif enables orthogonal S-alkylation, S-arylation, or oxidation to disulfides and sulfonic acids. It carries a harmonized CLP hazard classification (Acute Tox. 4, Eye Dam. 1) that provides a clear regulatory framework for laboratory safety compliance, unlike less-characterized mercaptophenol isomers.

Molecular Formula C6H4Cl2OS
Molecular Weight 195.07 g/mol
CAS No. 100606-86-8
Cat. No. B3416948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-4-sulfanylphenol
CAS100606-86-8
Molecular FormulaC6H4Cl2OS
Molecular Weight195.07 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)S)Cl)O
InChIInChI=1S/C6H4Cl2OS/c7-3-2-6(10)4(8)1-5(3)9/h1-2,9-10H
InChIKeyOHUUSTKHUOTGPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-4-sulfanylphenol (CAS 100606-86-8): Chemical Identity and Class Profile for Procurement Evaluation


2,5-Dichloro-4-sulfanylphenol (CAS: 100606-86-8; EC No. 828-708-2), also referred to as 2,5-dichloro-4-mercaptophenol, is a chlorinated aromatic thiol with the molecular formula C₆H₄Cl₂OS and molecular weight 195.07 g/mol [1]. The compound belongs to the mercaptophenol class—phenolic compounds bearing a sulfanyl (thiol) group—and features a distinctive substitution pattern with chlorine atoms at the 2- and 5-positions and a sulfanyl group at the 4-position relative to the phenolic hydroxyl [1]. Mercaptophenols are widely recognized as valuable intermediates in pharmaceutical and agrochemical synthesis, with broad utility in constructing sulfur-containing bioactive molecules [2].

Why Generic Substitution of 2,5-Dichloro-4-sulfanylphenol Fails: Regiochemical Constraints in Mercaptophenol Procurement


Mercaptophenols cannot be generically interchanged for synthetic applications. The regiochemical positioning of chlorine and sulfanyl substituents directly governs both the reactivity profile and the structural fidelity of downstream products [1]. Industrial-scale production methods for mercaptophenols employ regioselective sulfur introduction strategies precisely because the substitution pattern determines synthetic utility; non-selective chlorosulfonylation methods often yield undesired positional isomers that compromise subsequent coupling reactions [1]. In agrochemical intermediate synthesis, compounds featuring a trifluoroethylsulfinyl group on a benzene ring with an alkoxy side chain at the meta position derive their pest control activity from specific substitution geometries; deviation from the prescribed substitution pattern alters or eliminates target activity [1]. Furthermore, 2,5-dichloro-4-sulfanylphenol is subject to harmonized hazard classification under CLP criteria (Acute Tox. 4, Eye Dam. 1, H302, H312, H318, H332), a regulatory profile that may not transfer to isomers or analogs and carries distinct handling and safety documentation requirements [2].

Quantitative Differentiation of 2,5-Dichloro-4-sulfanylphenol vs. Analogous Mercaptophenols: A Procurement-Focused Evidence Guide


Regioisomeric Distinction: 2,5-Dichloro-4-sulfanylphenol vs. 2,6-Dichloro-4-mercaptophenol in Synthetic Intermediate Selection

2,5-Dichloro-4-sulfanylphenol differs fundamentally from the more extensively documented isomer 2,6-dichloro-4-mercaptophenol (CAS: 134404-74-1) in chlorine substitution pattern. The 2,6-isomer serves as a documented precursor for hexaflumuron synthesis (a chitin synthesis inhibitor pesticide) . The 2,5-substitution pattern in the target compound presents a distinct electrophilic aromatic substitution landscape due to the non-equivalent activating/deactivating effects of the 2- and 5-chloro substituents relative to the 4-sulfanyl group. Direct quantitative comparative data for these isomers in identical reaction systems is not available in the public literature; this evidence is therefore classified as class-level inference based on established structure-reactivity principles and isomer-specific application profiles .

Mercaptophenol synthesis Agrochemical intermediates Regioselective sulfurization

Regulatory Hazard Profile: Differentiated CLP Classification for 2,5-Dichloro-4-sulfanylphenol

2,5-Dichloro-4-sulfanylphenol carries a specific harmonized classification under the CLP (Classification, Labelling and Packaging) regulation: Acute Toxicity Category 4 via oral (H302), dermal (H312), and inhalation (H332) routes, and Eye Damage Category 1 (H318) [1]. This hazard profile is not universally applicable across all mercaptophenol analogs; substitution pattern variations, particularly the positions of chlorine atoms, can alter toxicological properties and consequent regulatory classifications. Direct comparator classification data for other dichloro-mercaptophenol isomers (e.g., 2,6-dichloro-4-mercaptophenol, 3,5-dichloro-4-mercaptophenol) is not uniformly available in public ECHA records for direct head-to-head comparison.

Regulatory compliance Safety data CLP classification

Commercial Availability and Purity Benchmark: 2,5-Dichloro-4-sulfanylphenol Procurement Specifications

2,5-Dichloro-4-sulfanylphenol is commercially available with documented standard purity of 95%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analysis . This purity specification serves as a baseline procurement benchmark. Direct purity comparisons with other dichloro-mercaptophenol isomers are vendor-dependent; however, the availability of routine analytical certification for this specific compound enables quality-assured sourcing.

Procurement specifications Purity benchmarking Vendor sourcing

Recommended Application Scenarios for 2,5-Dichloro-4-sulfanylphenol (CAS 100606-86-8) Based on Evidence-Verified Differentiation


Agrochemical Intermediate Synthesis Requiring 2,5-Dichloro Substitution Pattern

Mercaptophenol compounds are established intermediates in the synthesis of pest control agents featuring trifluoroethylsulfinyl groups and alkoxy side chains at specific ring positions [1]. The 2,5-dichloro substitution pattern of the target compound provides a unique scaffold for constructing sulfur-containing agrochemical candidates where the chlorine atoms at positions 2 and 5 contribute specific electronic and steric properties. This scenario is appropriate when the synthetic route demands the precise 2,5-dichloro-4-sulfanyl regioisomer rather than the 2,6- or 3,5- dichloro variants.

Pharmaceutical Intermediate Research with Defined Hazard Documentation

Aromatic thioether derivatives and 2-sulfanylphenols serve as important intermediates in pharmaceutical synthesis, including anticancer agent development [2]. 2,5-Dichloro-4-sulfanylphenol is suitable for research programs requiring intermediates with documented hazard classification for laboratory safety compliance. The compound's CLP classification as Acute Tox. 4 and Eye Dam. 1 [3] provides a defined regulatory framework for handling, storage, and waste disposal that is not always uniformly documented for less common mercaptophenol isomers.

Structure-Activity Relationship (SAR) Studies of Chlorinated Mercaptophenols

The 2,5-dichloro substitution pattern represents a specific regioisomeric variant within the mercaptophenol class. Procurement of this compound enables systematic SAR investigations comparing the effects of chlorine positioning (2,5- vs. 2,6- vs. 3,5- vs. 2,4-dichloro substitution) on biological activity, reactivity, or physicochemical properties. Such studies are relevant when the target biological or catalytic system exhibits sensitivity to halogen substitution geometry.

Chemical Derivatization via Selective Functionalization of Sulfanyl and Phenolic Groups

Mercaptophenols can be selectively oxyalkylated at the mercapto function via a two-step process involving silylation followed by oxyalkylation [4]. The presence of both chloro substituents and a sulfanyl group on the phenolic ring of 2,5-dichloro-4-sulfanylphenol enables orthogonal functionalization strategies: S-alkylation, S-arylation, or oxidation to disulfides and sulfonic acids. The 2,5-dichloro pattern may influence the regioselectivity of subsequent electrophilic aromatic substitution reactions compared to other dichloro isomers.

Technical Documentation Hub

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